molecular formula C11H20N2O3Si B2571954 methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate CAS No. 2230692-11-0

methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

Cat. No. B2571954
M. Wt: 256.377
InChI Key: BLTQINUYEIQMRL-UHFFFAOYSA-N
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Description

Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate (MTSEC) is an organic compound belonging to the pyrazole family of compounds. It is a colorless, odorless, and crystalline solid with a molecular weight of 199.32 g/mol and a melting point of 55-57 °C. MTSEC has been widely studied for its potential applications in the pharmaceutical and biotechnology industries due to its unique chemical structure and properties.

Scientific Research Applications

Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate

Specific Scientific Field

Organic Chemistry

Summary of the Application

This compound is used as an effective reagent for the formation of 2-trimethylsilylethyl esters . It provides a new method for the formation of valuable TMSE esters by simply heating the unprotected carboxylic acid with the imidate .

Methods of Application

The imidate is readily synthesized from 2-trimethylsilylethanol in high yield . The carboxylic acid substrate is acidic enough to promote ester formation without the need for an exogenous promoter or catalyst .

Results or Outcomes

This method provides a new and efficient way to form TMSE esters, which are valuable in organic synthesis .

Development of (Trimethylsilyl)ethyl Ester Protected Enolates

Summary of the Application

This research focuses on the development of (trimethylsilyl)ethyl ester protected enolates and their applications in palladium-catalyzed asymmetric allylic alkylation .

Methods of Application

The study explores the use of this class of compounds in palladium-catalyzed asymmetric allylic alkylation, yielding a variety of α-quaternary six- and seven-membered ketones and lactams .

Results or Outcomes

The method allows for the selective generation of so-called “thermodynamic” enolate isomers, solving the problem of poor regioselectivity when forming fully substituted enol derivatives .

Preparation of SEM Ethers

Summary of the Application

2-(Chloromethoxy)ethyltrimethylsilane is used in the preparation of SEM [2-(trimethylsilyl)ethoxy]methyl]-ethers . It serves as a phenol protecting group in the synthesis of laterifluorones .

Methods of Application

The compound reacts with 1H-imidazole to prepare 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole .

Results or Outcomes

This method provides a new way to prepare SEM ethers, which are valuable in organic synthesis .

Synthesis of Teoc-Protected Amines

Summary of the Application

2-(Trimethylsilyl)ethanol is used as a protecting reagent for carboxyl and phosphate groups . It is used to synthesize Teoc-protected amines .

Methods of Application

Teoc-protected amines are synthesized via alcoholysis of the corresponding isocyanates .

Results or Outcomes

This method provides a new and efficient way to synthesize Teoc-protected amines, which are valuable in organic synthesis .

Preparation of 2,4,5-Trisubstituted Tetrahydropyrans

Summary of the Application

SEM-Cl can be used as a reagent for the preparation of 2,4,5-trisubstituted tetrahydropyrans from homoallylic alcohols by a Prins-type cyclization reaction .

Methods of Application

The compound is used in the synthesis of amino acid SEM esters from N-protected amino acids in the presence of lithium carbonate .

Results or Outcomes

This method provides a new way to prepare 2,4,5-trisubstituted tetrahydropyrans, which are valuable in organic synthesis .

Synthesis of Laterifluorones

Results or Outcomes

This method provides a new way to prepare laterifluorones, which are valuable in organic synthesis .

properties

IUPAC Name

methyl 1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3Si/c1-15-11(14)10-7-12-13(8-10)9-16-5-6-17(2,3)4/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTQINUYEIQMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)COCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

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